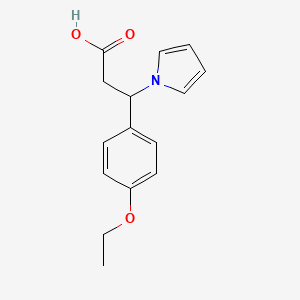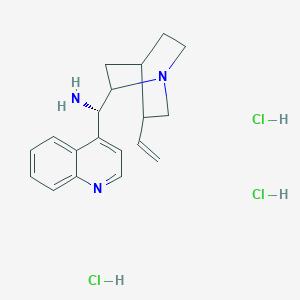
N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide, also known as the compound ACY-1215, is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide derivatives exhibit significant antimicrobial properties. The synthesis of compounds related to this chemical structure, like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their Schiff bases, has shown promising results in antimicrobial activities. These compounds were characterized and screened for their effectiveness against various microbes (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Anticancer Activity
The compound's derivatives have been explored for their potential in cancer therapy. For instance, new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives were synthesized and exhibited good inhibitory activity against multiple cell lines, especially when containing a thiazolidinone ring or thiosemicarbazide moiety in their structures. This indicates the compound's potential in anticancer drug development (Atta & Abdel‐Latif, 2021).
Antibacterial and Antifungal Properties
Various synthesized derivatives of this compound demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, showcasing their potential as antibacterial agents. Furthermore, these compounds exhibited significant inhibition on bacterial and fungal growth, comparing favorably with standard drugs (Desai et al., 2008; Desai, Dodiya, & Shihora, 2011).
CNS Depressant Activity
Certain synthesized Schiff bases of 2-Amino-4-(4-Chlorophenyl)Thiophene-3carboxamide, derived from the primary compound, were studied and screened for their CNS depressant activity. This suggests the potential of derivatives of this compound in developing treatments for CNS-related disorders (Bhattacharjee, Saravanan, & Mohan, 2011).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-12-18(11-19(26-12)14-3-5-15(21)6-4-14)20(25)23-17-9-7-16(8-10-17)22-13(2)24/h3-11H,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNLMSYDGXHDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)



![7-Fluoro-3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2626291.png)

![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
